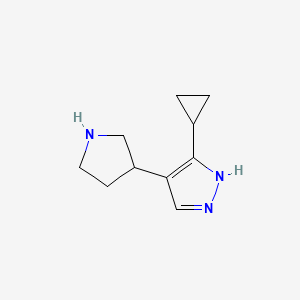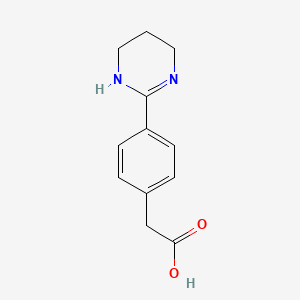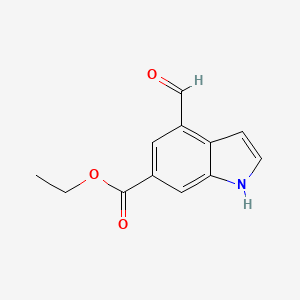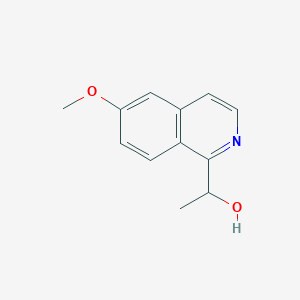
(S)-4-Methylhex-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methylhex-2-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the alkylation of a propargyl alcohol derivative followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and selective oxidation, with careful monitoring of reaction parameters to optimize the production efficiency.
化学反应分析
Types of Reactions: (S)-4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne group into a diketone or carboxylic acid derivative.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or organometallic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alkenes, alkanes, and substituted carboxylic acids.
科学研究应用
(S)-4-Methylhex-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which (S)-4-Methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor, affecting the overall biochemical reactions within cells.
相似化合物的比较
4-Methylhexanoic acid: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
Hex-2-ynoic acid: Shares the alkyne group but differs in the position of the methyl group, affecting its stereochemistry and reactivity.
Uniqueness: (S)-4-Methylhex-2-ynoic acid is unique due to its chiral nature and the presence of both an alkyne and a carboxylic acid group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable subject of study in various scientific disciplines.
属性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC 名称 |
(4S)-4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI 键 |
LNPJWHMAAGDLIG-LURJTMIESA-N |
手性 SMILES |
CC[C@H](C)C#CC(=O)O |
规范 SMILES |
CCC(C)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)












